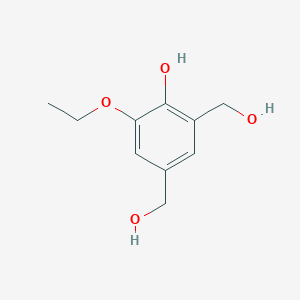
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes chlorophenyl, hydroxyphenyl, and phenyl groups attached to a pyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, and phenylacetonitrile.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one: Similar in structure but may have different substituents or functional groups.
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one: Contains a methoxy group instead of a hydroxy group.
4-(4-Chlorophenyl)-3-(4-aminophenyl)-6-phenylpyridin-2(1H)-one: Contains an amino group instead of a hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
143726-10-7 |
|---|---|
分子式 |
C23H16ClNO2 |
分子量 |
373.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-(4-hydroxyphenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C23H16ClNO2/c24-18-10-6-15(7-11-18)20-14-21(16-4-2-1-3-5-16)25-23(27)22(20)17-8-12-19(26)13-9-17/h1-14,26H,(H,25,27) |
InChIキー |
LWLCMJGKHLIFMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


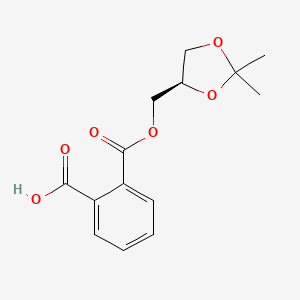

![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)

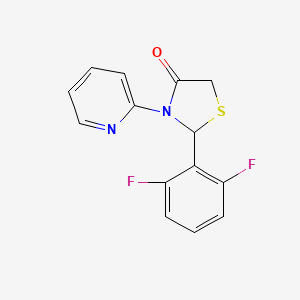
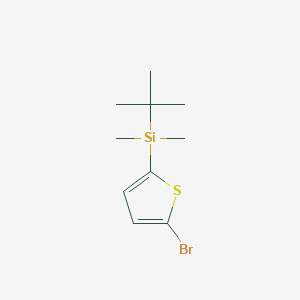
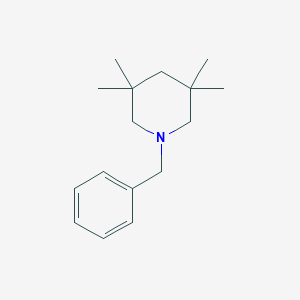
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
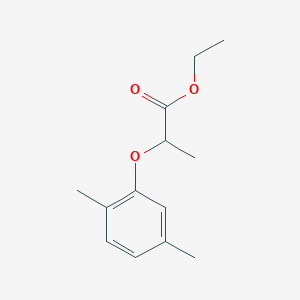

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
